molecular formula C17H16ClF3N4O2 B605071 AA-CW236 CAS No. 1869921-96-9

AA-CW236

Cat. No. B605071
M. Wt: 400.7862
InChI Key: MPDMMSRZEHOFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AA-CW236 is an inhibitor of MGMT (O6-methylguanine DNA methyltransferase). It targets the active site Cys145 of MGMT for covalent modification .


Synthesis Analysis

AA-CW236 is a cell-permeable chloromethyl triazole (CMT) derivative . It is synthesized in two chemical steps, enabling rapid optimization of its pharmacological properties .


Molecular Structure Analysis

The molecular weight of AA-CW236 is 400.78. Its formula is C17H16ClF3N4O2 . The structure includes a chloromethyl triazole (CMT) derivative .


Physical And Chemical Properties Analysis

AA-CW236 is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of 25 mg/mL .

Scientific Research Applications

Chemoproteomics-Enabled Discovery

AA-CW236, identified as a potent and selective inhibitor of the DNA repair protein MGMT, has been a subject of interest in scientific research, particularly in cancer treatment. MGMT is clinically significant for treating several severe cancer forms. AA-CW236, a novel chemical scaffold, has been shown to be effective in combination with the DNA alkylating drug temozolomide in breast and colon cancer cells. This discovery opens new avenues for developing clinically approved MGMT inhibitors (Wang, Abegg, Hoch, & Adibekian, 2016).

Cysteine-Specific Chemical Proteomics

In the field of chemical proteomics, the discovery of new cysteine-reactive small molecules like AA-CW236 is crucial. This compound emerged as the first non-pseudosubstrate inhibitor of MGMT, indicating its potential in therapeutic applications against certain cancers. The research underscores the importance of identifying direct biological targets for compounds like AA-CW236 to enhance their biomedical efficacy (Hoch, Abegg, Wang, Shuster, & Adibekian, 2016).

Safety And Hazards

AA-CW236 is intended for research use only . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . In case of contact, it is recommended to wash off with soap and plenty of water .

Future Directions

AA-CW236 is a potent and selective inhibitor of the DNA repair protein MGMT, potentially offering a new avenue for developing a clinically approved MGMT inhibitor for cancer treatment .

properties

CAS RN

1869921-96-9

Product Name

AA-CW236

Molecular Formula

C17H16ClF3N4O2

Molecular Weight

400.7862

IUPAC Name

4-(2-(5-(Chloromethyl)-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-1-yl)ethyl)-3,5-dimethylisoxazole

InChI

InChI=1S/C17H16ClF3N4O2/c1-10-14(11(2)27-23-10)7-8-25-15(9-18)16(22-24-25)12-3-5-13(6-4-12)26-17(19,20)21/h3-6H,7-9H2,1-2H3

InChI Key

MPDMMSRZEHOFPA-UHFFFAOYSA-N

SMILES

CC1=C(CCN2N=NC(C3=CC=C(OC(F)(F)F)C=C3)=C2CCl)C(C)=NO1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AA-CW236;  AA-CW-236;  AA-CW 236;  AACW236;  AACW-236;  AACW 236; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AA-CW236
Reactant of Route 2
Reactant of Route 2
AA-CW236
Reactant of Route 3
Reactant of Route 3
AA-CW236
Reactant of Route 4
Reactant of Route 4
AA-CW236
Reactant of Route 5
Reactant of Route 5
AA-CW236
Reactant of Route 6
AA-CW236

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.